REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11](=O)[C:12]([O-:14])=O)=[CH:8][CH:9]=2)[CH:4]=[N:3]1.[CH2:16]([NH2:19])[CH2:17][NH2:18].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]3[C:12](=[O:14])[NH:18][CH2:17][CH2:16][N:19]=3)=[CH:8][CH:9]=2)[CH:4]=[N:3]1 |f:2.3.4|
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Name
|
2-(1-methyl-1H-indazol-5-yl)-2-oxoacetate
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Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC2=CC(=CC=C12)C(C(=O)[O-])=O
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
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12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
Concentration and purification with flash column chromatography (EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=CC(=CC=C12)C=1C(NCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |